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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B8082345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
WAY-100635, chemically known as N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-

pyridinylcyclohexanecarboxamide, is a potent and selective antagonist of the serotonin 1A (5-

HT1A) receptor. It also exhibits notable agonist activity at the dopamine D4 receptor. This dual

activity makes it a valuable pharmacological tool for research in neuroscience and drug

development. This technical guide provides an in-depth overview of the synthesis, chemical

properties, and key experimental protocols related to WAY-100635 maleate.

Chemical Properties
WAY-100635 maleate is an off-white to white solid. Its chemical and physical properties are

summarized in the table below.
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Property Value References

Chemical Name

N-[2-[4-(2-Methoxyphenyl)-1-

piperazinyl]ethyl]-N-2-

pyridinylcyclohexanecarboxami

de maleate

[1]

Molecular Formula C₂₅H₃₄N₄O₂ · C₄H₄O₄ [2][3]

Molecular Weight 538.64 g/mol [2][3]

CAS Number 1092679-51-0

Appearance Off-white solid

Purity ≥97% (HPLC)

Solubility

Soluble in water to 25 mM,

DMSO (>10 mg/mL), and

Ethanol. Warming may be

required for complete

solubilization.

Storage

Desiccate at room

temperature. Stock solutions

can be stored at -20°C for up

to 3 months.

Synthesis of WAY-100635 Maleate
While a definitive, detailed, step-by-step protocol for the non-radiolabeled synthesis of WAY-
100635 maleate is not readily available in the public domain, a general synthetic approach can

be inferred from the synthesis of its analogues and precursors. The following is a

representative synthetic scheme.

Disclaimer: The following protocol is a generalized representation based on available literature

for similar compounds and should be adapted and optimized by qualified chemists.

Generalized Synthetic Pathway
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1-(2-Methoxyphenyl)piperazine

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridinyl)amine

Alkylation

N-(2-Chloroethyl)-N-(2-pyridinyl)amine WAY-100635 (Free Base)

Acylation

Cyclohexanecarbonyl chloride
WAY-100635 Maleate

Salt Formation

Maleic Acid

Click to download full resolution via product page

A generalized synthetic route for WAY-100635 Maleate.

Experimental Protocol (Generalized)
Step 1: Synthesis of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridinyl)amine

(Intermediate C)

To a solution of 1-(2-methoxyphenyl)piperazine (A) in a suitable aprotic solvent (e.g.,

acetonitrile or DMF), add a base such as potassium carbonate.

Add N-(2-chloroethyl)-N-(2-pyridinyl)amine (B) to the mixture.

Heat the reaction mixture under reflux for several hours until the reaction is complete

(monitored by TLC or LC-MS).

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography to yield the intermediate amine (C).

Step 2: Synthesis of WAY-100635 Free Base (E)

Dissolve the intermediate amine (C) in a suitable aprotic solvent (e.g., dichloromethane or

THF) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

Cool the mixture in an ice bath.
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Slowly add a solution of cyclohexanecarbonyl chloride (D) in the same solvent.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to obtain WAY-100635 free base (E).

Step 3: Preparation of WAY-100635 Maleate Salt (G)

Dissolve the purified WAY-100635 free base (E) in a suitable solvent (e.g., ethanol or

isopropanol).

Add a solution of maleic acid (F) (1 equivalent) in the same solvent.

Stir the mixture, which may result in the precipitation of the maleate salt.

If precipitation does not occur, the salt can be precipitated by the addition of a less polar

solvent (e.g., diethyl ether).

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under

vacuum to yield WAY-100635 maleate (G).

Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used for the purity determination of WAY-
100635 maleate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b8082345?utm_src=pdf-body
https://www.benchchem.com/product/b8082345?utm_src=pdf-body
https://www.benchchem.com/product/b8082345?utm_src=pdf-body
https://www.benchchem.com/product/b8082345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description

Column
C18 reverse-phase column (e.g., 4.6 x 250 mm,

5 µm)

Mobile Phase

A mixture of an aqueous buffer (e.g., phosphate

buffer) and an organic modifier (e.g., acetonitrile

or methanol). The exact ratio and pH should be

optimized.

Detection
UV detection at an appropriate wavelength (e.g.,

254 nm).

Flow Rate Typically 1.0 mL/min.

Injection Volume 10-20 µL.

Temperature Ambient or controlled (e.g., 25°C).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of WAY-100635 maleate can be confirmed by ¹H NMR and ¹³C NMR

spectroscopy. The expected chemical shifts would correspond to the protons and carbons of

the methoxyphenyl, piperazine, ethyl, pyridinyl, cyclohexyl, and maleate moieties.

Biological Activity and Signaling Pathways
WAY-100635 is a potent and selective antagonist for the 5-HT1A receptor and also acts as an

agonist at the dopamine D4 receptor.

Receptor Binding Affinity
The following table summarizes the binding affinities of WAY-100635 for its primary targets.
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Receptor Parameter Value Species Reference

5-HT1A IC₅₀ 2.2 nM Rat

Kᵢ 0.84 nM Rat

pIC₅₀ 8.87 Rat

K𝘥 0.37 nM Rat

Dopamine D4 Kᵢ 16 nM Human

K𝘥 2.4 nM Human

EC₅₀ 9.7 nM Human

Dopamine D2L Kᵢ 940 nM Human

Dopamine D3 Kᵢ 370 nM Human

α1-adrenergic pIC₅₀ 6.6 -

Signaling Pathways
5-HT1A Receptor Antagonism

As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor without activating it, thereby

blocking the binding of the endogenous agonist, serotonin. 5-HT1A receptors are G-protein

coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, WAY-100635

prevents the downstream inhibitory effects of serotonin.
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WAY-100635 blocks serotonin's inhibitory effect on adenylyl cyclase.

Dopamine D4 Receptor Agonism

WAY-100635 acts as an agonist at the dopamine D4 receptor, which is also a Gi/o-coupled

GPCR. Activation of the D4 receptor by WAY-100635 leads to the inhibition of adenylyl cyclase
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and a subsequent decrease in cAMP levels, mimicking the effect of dopamine at this receptor

subtype.
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WAY-100635 activates the dopamine D4 receptor, inhibiting adenylyl cyclase.

Experimental Protocols
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[³H]WAY-100635 Radioligand Binding Assay (Saturation
Assay)
This protocol describes a typical saturation binding assay to determine the K𝘥 and Bₘₐₓ of

[³H]WAY-100635 for the 5-HT1A receptor in a membrane preparation.

1. Membrane Preparation
(e.g., from rat hippocampus)

2. Incubation
- Membranes

- [³H]WAY-100635 (varying concentrations)
- Buffer

- For non-specific binding: add excess unlabeled ligand

3. Filtration
Rapidly separate bound from free radioligand

using a cell harvester and glass fiber filters

4. Washing
Wash filters with ice-cold buffer to remove

non-specifically bound radioligand

5. Scintillation Counting
Quantify radioactivity on filters

6. Data Analysis
- Subtract non-specific from total binding to get specific binding

- Plot specific binding vs. [³H]WAY-100635 concentration
- Determine Kd and Bmax via non-linear regression
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Workflow for a [³H]WAY-100635 radioligand binding assay.

Materials:

[³H]WAY-100635

Unlabeled WAY-100635 (for non-specific binding)

Membrane preparation containing 5-HT1A receptors (e.g., from rat hippocampus)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters (e.g., GF/B or GF/C)

Cell harvester

Scintillation counter and vials

Scintillation cocktail

Procedure:

Prepare dilutions of [³H]WAY-100635 in assay buffer to cover a concentration range that

brackets the expected K𝘥 (e.g., 0.01 to 5 nM).

Set up assay tubes in triplicate for total binding and non-specific binding for each

concentration of [³H]WAY-100635.

To total binding tubes, add assay buffer, membrane preparation, and the appropriate dilution

of [³H]WAY-100635.

To non-specific binding tubes, add assay buffer, membrane preparation, a high concentration

of unlabeled WAY-100635 (e.g., 10 µM), and the appropriate dilution of [³H]WAY-100635.

Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).
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Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Quantify the radioactivity in each vial using a scintillation counter.

Analyze the data by subtracting the counts from the non-specific binding tubes from the total

binding tubes to obtain specific binding. Plot the specific binding versus the concentration of

[³H]WAY-100635 and fit the data using non-linear regression to determine the K𝘥 and Bₘₐₓ.

Conclusion
WAY-100635 maleate is a critical tool for neuropharmacological research due to its high affinity

and selectivity as a 5-HT1A receptor antagonist, coupled with its agonist activity at dopamine

D4 receptors. Understanding its synthesis, chemical properties, and interaction with its target

receptors is essential for its effective use in elucidating the roles of these receptors in health

and disease. This guide provides a foundational overview to aid researchers in their work with

this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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